

An In-depth Technical Guide to 2,3-Dichloro-1-propene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

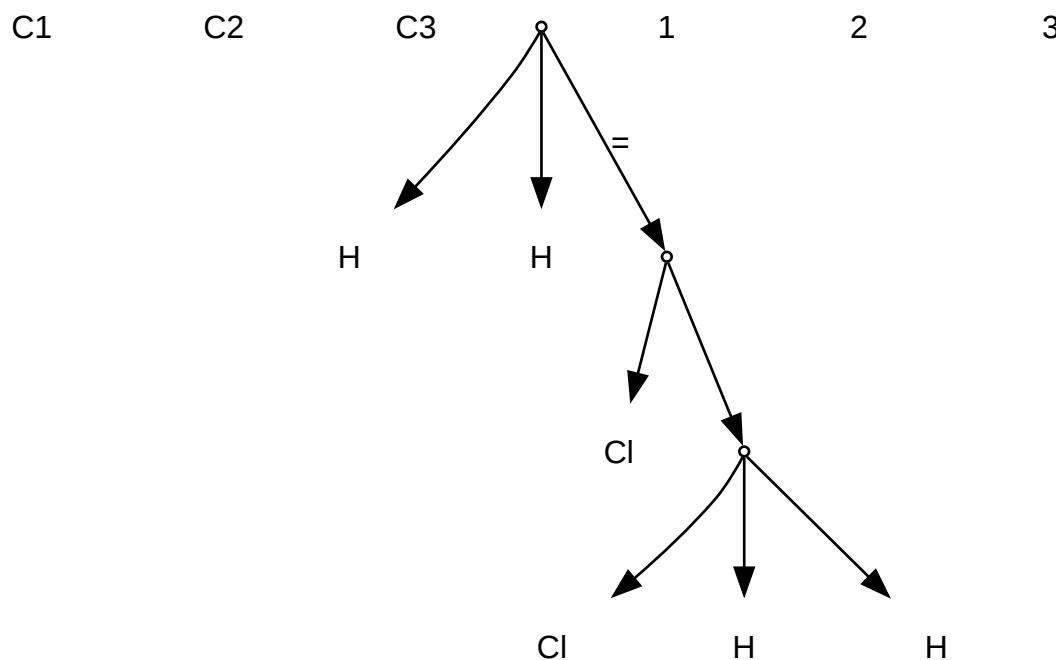
Compound Name: 2,3-Dichloro-1-propene

Cat. No.: B165496

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound **2,3-Dichloro-1-propene**, focusing on its IUPAC nomenclature, physicochemical properties, synthesis, and spectral characteristics. The information is curated for professionals in chemical research and development.


IUPAC Nomenclature and Chemical Structure

The systematic name for the compound with the chemical formula $C_3H_4Cl_2$ and the structure $CICH_2CCl=CH_2$ is **2,3-dichloro-1-propene**.^[1] According to IUPAC rules for naming alkenes, the carbon chain is numbered starting from the end that gives the double bond the lowest possible number. In this case, the double bond is between carbons 1 and 2. Consequently, the chlorine atoms are located on carbons 2 and 3.

Common synonyms for this compound include 2,3-Dichloropropene, 2,3-Dichloropropylene, and 2-Chloroallyl chloride.^[1]

Structural Analysis

The structure of **2,3-dichloro-1-propene** consists of a three-carbon propylene chain with a double bond at the C1 position. A chlorine atom is attached to the vinylic C2 carbon, and another is attached to the allylic C3 carbon.

[Click to download full resolution via product page](#)

IUPAC Numbering for 2,3-Dichloro-1-propene

Physicochemical and Safety Data

The key identifiers and physicochemical properties of **2,3-dichloro-1-propene** are summarized below. It is a colorless to light yellow liquid that is highly flammable and has a low flash point.[2]

Identifier / Property	Value	Reference
CAS Number	78-88-6	[1]
Molecular Formula	C ₃ H ₄ Cl ₂	[1]
Molecular Weight	110.97 g/mol	[1]
Appearance	Colorless to light yellow liquid	[2]
Density	1.204 g/mL at 25 °C	[1]
Boiling Point	94 °C	[1]
Vapor Pressure	44 mmHg at 20 °C	[1]
Flash Point	10 °C (50 °F) - closed cup	[1]
Refractive Index (n _{20/D})	1.461	[1]
Water Solubility	<0.1 g/100 mL at 22 °C	[3]
SMILES	C=C(CCl)Cl	[4]
InChI Key	FALCMQXTWHPRIH- UHFFFAOYSA-N	[1] [4]

Toxicology and Safety

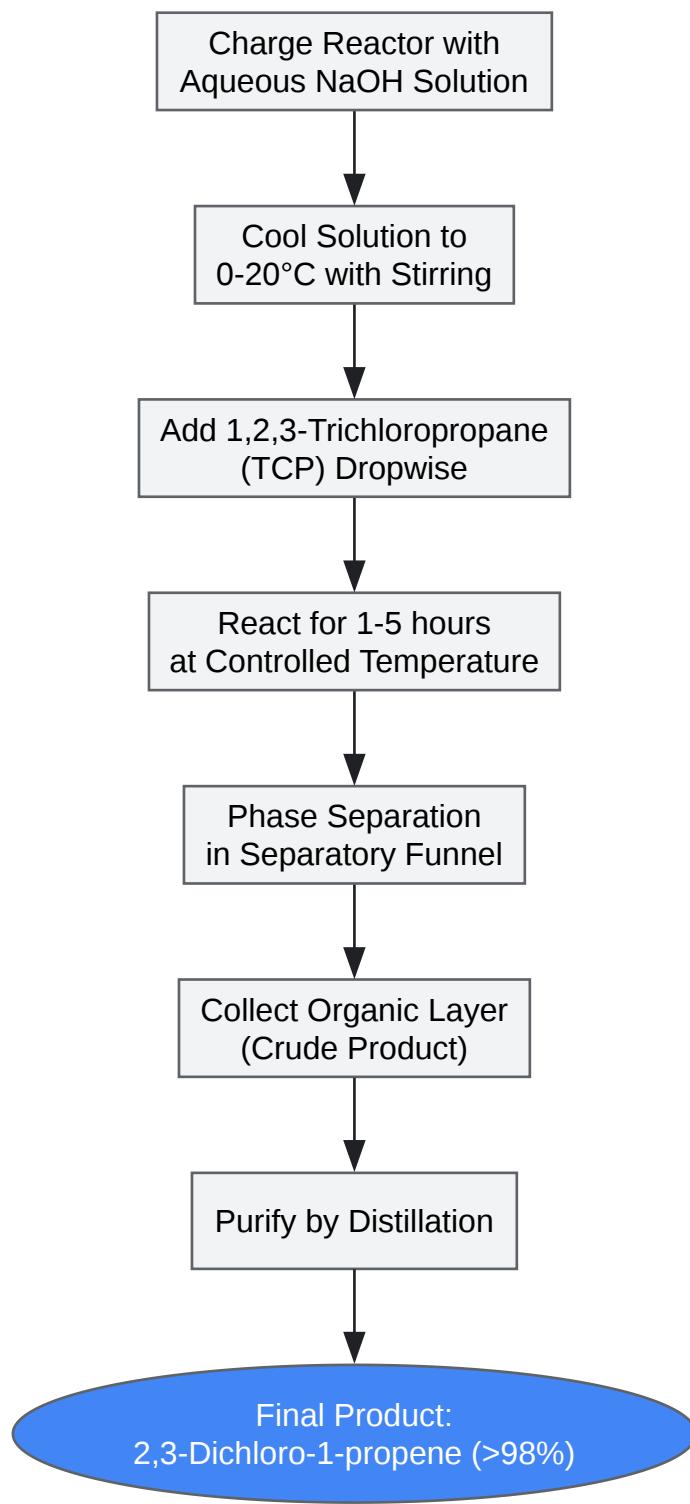
2,3-Dichloro-1-propene is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye damage.[\[1\]](#) It is also suspected of causing genetic defects.[\[1\]](#) Proper personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, is mandatory when handling this chemical.[\[1\]](#)

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Flammable Liquid 2		Danger	H225: Highly flammable liquid and vapor.
Acute Toxicity 4		Danger	H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Irritation 2		Danger	H315: Causes skin irritation.
Eye Damage 1	corrosive	Danger	H318: Causes serious eye damage.
STOT SE 3		Danger	H335: May cause respiratory irritation.
Mutagenicity 2	health hazard	Danger	H341: Suspected of causing genetic defects.
Aquatic Chronic 3	(none)	Danger	H412: Harmful to aquatic life with long lasting effects.

Synthesis and Experimental Protocol

A primary method for synthesizing **2,3-dichloro-1-propene** is through the dehydrochlorination of 1,2,3-trichloropropane. This precursor is often available as a by-product from the industrial production of epichlorohydrin. The reaction is typically carried out using a strong base, such as sodium hydroxide (NaOH).

Experimental Protocol: Synthesis from 1,2,3-Trichloropropane


This protocol is adapted from established regioselective synthesis methods.[\[4\]](#)[\[5\]](#)

Materials:

- 1,2,3-Trichloropropane (TCP)
- Sodium Hydroxide (NaOH), aqueous solution (e.g., 10-30%)
- Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride), optional
- Reaction vessel equipped with a stirrer, thermometer, and condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- Reaction Setup: Charge the reaction vessel with an aqueous solution of sodium hydroxide. If using a catalyst, add it to the NaOH solution.
- Temperature Control: Cool the stirred basic solution to a controlled temperature, typically between 0 °C and 20 °C.^[6]
- Reagent Addition: Add 1,2,3-trichloropropane to the cooled solution dropwise over a period of 1-2 hours, ensuring the reaction temperature is maintained.
- Reaction: After the addition is complete, allow the mixture to react for 1-5 hours at the controlled temperature.^[6] An optimized reaction may proceed at 50 °C to achieve high yields.^{[4][5]}
- Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Allow the layers to separate.
- Extraction: Collect the lower organic layer, which contains the crude **2,3-dichloro-1-propene**.
- Purification: Purify the crude product by simple or fractional distillation to obtain **2,3-dichloro-1-propene** with a purity of over 98%.^[6]

[Click to download full resolution via product page](#)

Workflow for the Synthesis of 2,3-Dichloro-1-propene

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of **2,3-dichloro-1-propene**.

¹H NMR Spectroscopy

The proton NMR spectrum shows three distinct signals corresponding to the three non-equivalent proton environments in the molecule: the two geminal protons on C1 (=CH₂) and the two diastereotopic protons on C3 (-CH₂Cl).

Assignment	Structure	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
Ha	=CH ₂ (trans to CCl)	5.585	Doublet of doublets	J _{ab} = -1.9, J _{ac} = -1.1
Hb	=CH ₂ (cis to CCl)	5.417	Doublet of doublets	J _{ba} = -1.9, J _{bc} = -0.4
Hc	-CH ₂ Cl	4.158	Singlet (broad)	J _{ca} = -1.1, J _{cb} = -0.4

Data recorded in CDCl₃ at 89.56 MHz.^[4] Note: The small long-range coupling constants may result in signals appearing as broadened singlets or multiplets depending on instrument resolution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show three distinct signals, one for each of the three carbon atoms in different chemical environments:

- C1: The vinylic methylene carbon (=CH₂).
- C2: The vinylic quaternary carbon (=CCl-).
- C3: The allylic methylene carbon (-CH₂Cl).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dichloro-1-propene 98 78-88-6 [sigmaaldrich.com]
- 2. web.pdx.edu [web.pdx.edu]
- 3. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2,3-Dichloropropene(78-88-6) 1H NMR [m.chemicalbook.com]
- 5. 2,3-Dichloropropene(78-88-6) 13C NMR [m.chemicalbook.com]
- 6. homework.study.com [homework.study.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dichloro-1-propene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165496#iupac-nomenclature-for-2-3-dichloro-1-propene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com